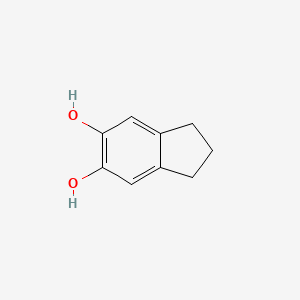

2,3-dihydro-1H-indene-5,6-diol

Description

Overview of Indane and Dihydroindene Scaffolds in Organic Chemistry

The indane scaffold consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. nih.gov Its hydrogenated form, 2,3-dihydro-1H-indene, is also commonly referred to as indane. nih.gov The corresponding structure with a double bond in the five-membered ring is known as indene (B144670). nih.gov These fused ring systems provide a rigid, three-dimensional framework that is attractive for the design of new molecules. researchgate.net

In organic and medicinal chemistry, indane and its analogues are recognized as "privileged scaffolds." tudublin.ienih.gov This term describes molecular frameworks that are capable of binding to a variety of biological targets, making them valuable starting points for drug discovery. nih.gov The versatility of the indane core allows for extensive structural modifications, enabling chemists to fine-tune the properties of the resulting molecules for specific applications. researchgate.net Consequently, the indane moiety is found in numerous natural products and serves as a crucial building block in the synthesis of complex bioactive compounds and specialty chemicals. researchgate.nettudublin.ie

Importance of Polyhydroxylated Indenes in Chemical and Biochemical Research

The introduction of multiple hydroxyl (-OH) groups onto the indane scaffold creates polyhydroxylated indenes, which possess distinct and valuable properties. The hydroxyl groups increase the polarity of the molecule and provide sites for hydrogen bonding, which can significantly influence a compound's solubility and interaction with biological macromolecules. ethernet.edu.etcymitquimica.com

A particularly important class of polyhydroxylated indenes are the vicinal cis-diols (where hydroxyl groups are on adjacent carbons and on the same side of the ring). These are often produced through the dioxygenase-catalysed biotransformation of arenes like indene by various microorganisms, such as strains of Pseudomonas and Rhodococcus. nih.govresearchgate.netpsu.edu This biocatalytic dihydroxylation is highly stereospecific, yielding enantiomerically pure chiral synthons that are difficult to access through conventional chemical synthesis. nih.govresearchgate.netgoogle.com These chiral diols are highly valued as intermediates in the synthesis of pharmaceuticals. psu.edu For instance, a key step in one synthetic approach to the HIV protease inhibitor indinavir (B1671876) involves the cis-dihydroxylation of indene to produce a chiral aminoindanol (B8576300) precursor. nih.govpsu.edumit.edu The majority of naturally occurring chalcones, which are precursors to flavonoids, are also polyhydroxylated aromatic compounds. mdpi.com

Scope and Objectives of Academic Research on 2,3-Dihydro-1H-indene-5,6-diol

Academic research on this compound focuses primarily on its role as a biochemical product and as a foundational structure for developing new chemical entities. A significant area of investigation is its formation as a metabolite of indane via microbial oxidation. nih.govmit.edu Research aims to understand and engineer these biocatalytic pathways to optimize the production of specific, stereochemically pure indandiols. nih.govresearchgate.netmit.edu The ultimate goal is to leverage these green manufacturing processes for the efficient synthesis of valuable chiral building blocks for the pharmaceutical industry. nih.govpsu.edu

Furthermore, the this compound scaffold serves as a pharmacophore model in computational and medicinal chemistry. medcraveonline.com For example, it has been identified as a common structural feature in potential inhibitors of the enzyme acetylcholinesterase (AChE), a target in the treatment of Alzheimer's disease. medcraveonline.com Research in this area involves designing and synthesizing novel derivatives based on this diol backbone to discover new lead compounds with potential therapeutic activity. medcraveonline.comnih.gov

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 3598-20-7 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Synonyms | 5,6-Dihydroxyindan, Indan-5,6-diol |

| Physical Form | Solid |

| Storage | Room temperature, sealed in dry conditions |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-5,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,10-11H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGHRGDHIRSOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516703 | |

| Record name | 2,3-Dihydro-1H-indene-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-20-7 | |

| Record name | 2,3-Dihydro-1H-indene-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,3 Dihydro 1h Indene 5,6 Diol and Its Derivatives

De Novo Synthetic Routes to Dihydroindene Diols

The formation of the bicyclic dihydroindene system with a diol functionalization pattern can be achieved through several synthetic approaches. These routes often involve the initial construction of the indene (B144670) core followed by or concurrent with the introduction of the required functional groups.

Cyclization Reactions in Indene Core Construction

The creation of the fused five-membered ring onto a benzene (B151609) ring is a critical step in the synthesis of dihydroindene derivatives. Various cyclization strategies have been developed to achieve this transformation efficiently.

Intramolecular electrophilic aromatic substitution, a variant of the Friedel-Crafts reaction, is a powerful tool for the synthesis of the indene skeleton. youtube.comnih.gov This method typically involves the generation of an electrophilic center, such as a carbocation, which then attacks the aromatic ring to form the five-membered ring. youtube.com The starting materials for such reactions are typically substituted aromatic compounds with a side chain containing a latent electrophile.

For the synthesis of a 2,3-dihydro-1H-indene-5,6-diol precursor, a suitably substituted benzene derivative would be required. The reaction proceeds through the formation of a key intermediate that facilitates the cyclization onto the aromatic ring. The choice of catalyst, often a Lewis acid like AlCl₃, is crucial for the reaction's success. nih.gov

Table 1: Examples of Intramolecular Electrophilic Aromatic Substitution for Indene Synthesis

| Starting Material | Catalyst/Reagent | Product | Yield (%) |

| Substituted Phenyl Derivative | AlCl₃ | Dihydroindene Derivative | Moderate to Good |

| N-Benzylic Sulfonamide | FeCl₃ | Functionalized Indene | High |

This table presents generalized examples from the literature on indene synthesis, adaptable for the synthesis of dihydroindene diols.

Copper-catalyzed reactions have emerged as a versatile and efficient method for constructing carbon-carbon bonds. In the context of indene synthesis, copper-catalyzed intramolecular annulation of conjugated enynones provides a route to substituted 1H-indenes. pku.edu.cn This process involves a cascade reaction where an inexpensive and less toxic copper salt serves as the catalyst. pku.edu.cn The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. pku.edu.cn

The mechanism is proposed to involve a copper-mediated 5-exo-dig cyclization of the enynone to form a copper-carbene intermediate. This is followed by a series of steps including cyclization and a 1,5-hydrogen shift to yield the 1H-indene product. pku.edu.cn Adaptation of this methodology to precursors bearing appropriate oxygen-containing functionalities could lead to the synthesis of dihydroindene diols.

Table 2: Copper-Catalyzed Annulation for 1H-Indene Synthesis

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Conjugated Enynone | CuI | 1,2-Dichloroethane | 80 | 85 |

| Substituted Enynone | CuCl | Toluene (B28343) | 100 | 78 |

Data extracted from studies on the synthesis of substituted 1H-indenes. pku.edu.cn

Electrocyclization reactions offer a unique approach to the formation of the indene core. Specifically, the electrocyclization of aryl vinyl 1,3-diols or their corresponding oxetanes can serve as a pathway to access indene ethanols. acs.org These indene ethanols can be further transformed into indenyl acetaldehydes. acs.org This methodology is significant as the resulting aldehyde functionality provides a synthetic handle for further modifications, potentially leading to the desired 5,6-diol substitution pattern on the dihydroindene ring. The reaction proceeds through a 4π-electrocyclization mechanism. acs.org

Functionalization and Derivatization of the Dihydroindene Core

Once the dihydroindene core is established, the introduction or modification of functional groups on the aromatic ring is a key step in arriving at the target molecule, this compound.

Friedel-Crafts reactions are fundamental for the acylation and alkylation of aromatic rings. beilstein-journals.orgnih.gov The regioselectivity of these reactions is of paramount importance, especially when synthesizing specific isomers like the 5,6-disubstituted pattern. The directing effects of existing substituents on the dihydroindene core will govern the position of incoming electrophiles. For a dihydroindene system, the electronic nature of the fused cyclopentane (B165970) ring influences the reactivity and orientation of substitution on the benzene ring.

In the context of synthesizing this compound, a regioselective Friedel-Crafts acylation could be employed to introduce an acyl group at a specific position, which can then be converted to a hydroxyl group. The choice of Lewis acid catalyst and reaction conditions plays a critical role in controlling the regioselectivity. rsc.org

Table 3: Examples of Friedel-Crafts Reactions on Aromatic Compounds

| Aromatic Substrate | Acylating/Alkylating Agent | Catalyst | Product | Regioselectivity |

| Benzene | Amyl Chloride | AlCl₃ | Amylbenzene | N/A |

| NH-protected 2,3,4,5-tetrahydro-1H-2-benzazepine | Acyl Chloride | Lewis Acid | 8-acylated product | >95% |

This table illustrates the general principles of Friedel-Crafts reactions and their potential for regioselective functionalization. beilstein-journals.orgrsc.org

Knoevenagel Condensation for Dicyanomethylene Functionalization

The Knoevenagel condensation is a versatile method for introducing dicyanomethylene groups onto an indane-1,3-dione core. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as malononitrile (B47326), with a carbonyl group. In the context of indane-1,3-dione, the reaction can be controlled to yield either a dicyanomethylene or a bis(dicyanomethylene) derivative.

The reaction of indane-1,3-dione with malononitrile is typically carried out in ethanol (B145695) with a catalytic amount of a base like piperidine (B6355638) or sodium acetate. The temperature of the reaction plays a crucial role in determining the final product. At room temperature, the reaction favors the formation of the mono-condensed product, 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)malononitrile. When the reaction is heated, the bis-condensed product, 2,2'-(1,3-dioxo-2,3-dihydro-1H-indene-1,3-diylidene)dimalononitrile, is predominantly formed.

However, the Knoevenagel condensation of substituted indane-1,3-diones can present challenges. For instance, the reaction with 5-substituted indane-1,3-diones often results in a mixture of inseparable isomers, complicating the purification process.

Table 1: Knoevenagel Condensation of Indane-1,3-dione with Malononitrile

| Starting Material | Product | Catalyst | Temperature |

| Indane-1,3-dione | 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)malononitrile | Piperidine or Sodium Acetate | Room Temperature |

| Indane-1,3-dione | 2,2'-(1,3-dioxo-2,3-dihydro-1H-indene-1,3-diylidene)dimalononitrile | Piperidine or Sodium Acetate | Reflux |

| 5-Substituted Indane-1,3-dione | Mixture of inseparable isomers | Piperidine or Sodium Acetate | Not specified |

Halogenation Strategies in Indane-1,3-dione Derivatives

Halogenation of the active methylene group in indane-1,3-dione is a key transformation for introducing further functionality. Various reagents and conditions have been developed for the mono- and di-halogenation of the C2 position.

Traditional methods for the α,α-dihalogenation of indane-1,3-dione involve the use of N-halosuccinimides. For example, reaction with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in ethanol can afford the corresponding 2,2-dichloro- or 2,2-dibromoindane-1,3-dione in high yields.

More recently, greener synthetic approaches have been explored. Mechanical ball milling with reagents such as trichloroisocyanuric acid or tribromoisocyanuric acid provides the dihalogenated products in excellent yields with minimal solvent waste.

It is important to note that the direct halogenation of pre-functionalized indane-1,3-dione derivatives can be challenging. In such cases, it is often necessary to introduce the halogen atoms at an earlier stage of the synthesis, for example, by using halogenated phthalic anhydride derivatives as starting materials.

Table 2: Halogenation of Indane-1,3-dione

| Reagent | Product | Yield |

| N-Chlorosuccinimide (NCS) | 2,2-Dichloroindane-1,3-dione | High |

| N-Bromosuccinimide (NBS) | 2,2-Dibromoindane-1,3-dione | High |

| Trichloroisocyanuric acid (ball milling) | 2,2-Dichloroindane-1,3-dione | Excellent |

| Tribromoisocyanuric acid (ball milling) | 2,2-Dibromoindane-1,3-dione | Excellent |

Reductive and Oxidative Transformations

Reductive and oxidative reactions are fundamental in the synthesis of this compound and its derivatives, allowing for the manipulation of oxidation states of the carbonyl and hydroxyl functionalities.

Hydrogenation and Carbonyl Reduction Methodologies

The synthesis of this compound often proceeds from a 5,6-dimethoxy-1-indanone precursor. The reduction of the carbonyl group and subsequent demethylation are key steps.

The carbonyl group of 5,6-dimethoxy-1-indanone can be reduced to a hydroxyl group using various reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF). This reaction typically proceeds with high yield to afford 5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol.

Catalytic hydrogenation can also be employed for the reduction of the indanone system. For instance, the reduction of a double bond in a 2-benzylidene-1-indanone derivative has been successfully achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method can be adapted for the saturation of the five-membered ring in related indene systems.

The final step to obtain this compound involves the cleavage of the methyl ethers of the 5,6-dimethoxy-2,3-dihydro-1H-indene intermediate. A standard and effective reagent for this demethylation is boron tribromide (BBr3) in an inert solvent such as dichloromethane. This reaction efficiently removes the methyl groups to yield the desired diol.

Selective Oxidation Techniques (e.g., Jones' Reagent, o-Iodoxybenzoic Acid)

Selective oxidation of hydroxyl groups to carbonyl functionalities is a critical step in the synthesis of various indane derivatives. Jones' reagent and o-iodoxybenzoic acid (IBX) are two powerful oxidizing agents for this purpose.

Jones' Reagent , a solution of chromium trioxide in aqueous sulfuric acid and acetone, is a strong oxidizing agent. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comchem-station.comorganic-chemistry.org It readily oxidizes secondary alcohols, such as 1-indanol, to the corresponding ketones, in this case, 1-indanone. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comchem-station.comorganic-chemistry.org Primary alcohols are typically oxidized to carboxylic acids by Jones' reagent. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comchem-station.comorganic-chemistry.org The reaction is generally fast and high-yielding, but the carcinogenic nature of chromium(VI) compounds is a significant drawback. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comchem-station.comorganic-chemistry.org

o-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent that has emerged as a milder and more selective oxidizing agent. organic-chemistry.orgmissouri.eduwikipedia.orgorientjchem.orgresearchgate.net IBX is particularly useful for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.orgmissouri.eduwikipedia.orgorientjchem.orgresearchgate.net It can also be used for the oxidation of benzylic C-H bonds. organic-chemistry.orgmissouri.eduwikipedia.orgorientjchem.orgresearchgate.net The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) and offers the advantage of avoiding heavy metal waste. organic-chemistry.orgmissouri.eduwikipedia.orgorientjchem.orgresearchgate.net

Table 3: Comparison of Oxidizing Agents for Indanol Oxidation

| Reagent | Substrate | Product | Advantages | Disadvantages |

| Jones' Reagent | Secondary Indanol | Indanone | High yield, fast reaction | Toxic chromium waste, harsh acidic conditions |

| o-Iodoxybenzoic Acid (IBX) | Secondary Indanol | Indanone | Mild conditions, no heavy metals | Can be explosive under certain conditions |

Stereoselective Synthesis and Chiral Control

The synthesis of enantiomerically pure this compound derivatives is of significant interest due to the potential biological activity of chiral molecules. Asymmetric reduction of a prochiral ketone is a key strategy to introduce chirality.

Asymmetric Reduction of Carbonyl Compounds

The asymmetric reduction of prochiral 1-indanones is a powerful method for establishing the stereochemistry at the C1 position, leading to chiral 1-indanols. The Corey-Bakshi-Shibata (CBS) reduction is a prominent and widely used method for this transformation. alfa-chemistry.comwikipedia.orginsuf.org

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, in the presence of a borane source such as borane-tetrahydrofuran complex (BH3·THF). alfa-chemistry.comwikipedia.orginsuf.org The chiral catalyst coordinates with both the borane and the ketone, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl group, resulting in a high degree of enantioselectivity. alfa-chemistry.comwikipedia.orginsuf.org This method is known for its predictability and high enantiomeric excesses (ee), often exceeding 95%. alfa-chemistry.com

Another approach to stereoselective reduction involves the use of chiral aminoindanols as catalysts. These catalysts, which possess a rigid indane backbone, can effectively induce chirality in the reduction of prochiral ketones. For example, (1S,2R)-(-)-cis-1-amino-2-indanol has been used as a catalyst in conjunction with borohydride reagents to achieve the enantioselective reduction of ketones.

Table 4: Asymmetric Reduction of 1-Indanone Derivatives

| Substrate | Catalyst | Reducing Agent | Product | Enantiomeric Excess (ee) |

| 1-Indanone | (S)-CBS catalyst | BH3·THF | (S)-1-Indanol | >95% |

| Substituted 1-Indanone | Chiral Aminoindanol (B8576300) | Tetrabutylammonium borohydride | Chiral 1-Indanol | Up to 91% |

Enantioselective Hydroxylation of Unactivated C-H Bonds

The direct hydroxylation of unactivated C-H bonds presents a formidable challenge in organic synthesis. However, recent advancements in biocatalysis have shown promise in achieving this transformation with high selectivity. Through directed evolution of enzymes like P450 hydroxylases, it is possible to achieve oxyfunctionalization of unactivated C-H bonds in a highly chemo-, regio-, and enantioselective manner. nih.govresearchgate.net While direct application to 2,3-dihydro-1H-indene for the synthesis of the 5,6-diol is not explicitly detailed in the provided research, the principles demonstrated with other aliphatic and cyclic compounds suggest a viable pathway.

Enzymatic systems, particularly those involving cytochrome P450 enzymes, are capable of catalyzing the hydroxylation of sp3-hybridized carbon atoms. nih.gov The key to success in these transformations lies in engineering the enzyme's active site to accommodate the specific substrate and to control the stereochemical outcome of the reaction. escholarship.org Molecular dynamics and quantum mechanical calculations can be employed to create predictive models for substrate scope, site selectivity, and stereoselectivity. escholarship.org This computational guidance can accelerate the development of enzymes tailored for the specific hydroxylation of the indane scaffold at the 5 and 6 positions.

Table 1: Key Features of Enzymatic C-H Bond Hydroxylation

| Feature | Description | Reference |

| Catalyst | Engineered Cytochrome P450 enzymes | nih.govresearchgate.net |

| Selectivity | High chemo-, regio-, and enantioselectivity | nih.govresearchgate.net |

| Challenge | Requires enzyme engineering for specific substrates | escholarship.org |

| Potential | Direct and efficient route to hydroxylated compounds | researchgate.net |

Dynamic Kinetic Resolution Strategies for Racemic Mixtures

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, theoretically achieving a 100% yield. wikipedia.org This process combines a rapid racemization of the starting material with a highly enantioselective reaction, allowing for the continuous conversion of the undesired enantiomer into the desired one. wikipedia.orgprinceton.edu DKR has been successfully applied to the synthesis of various chiral molecules, including intermediates for pharmaceuticals. wikipedia.org

In the context of 2,3-dihydro-1H-indene derivatives, DKR can be employed to resolve racemic mixtures of precursors. For instance, a racemic alcohol on the indane ring can be resolved using a combination of an enzyme (like a lipase for enantioselective acylation) and a metal catalyst (for in-situ racemization of the unreacted enantiomer). researchgate.netrsc.org The choice of catalyst, solvent, and acyl donor are critical parameters that need to be optimized for a successful DKR process. beilstein-journals.org

Table 2: Components of a Typical Dynamic Kinetic Resolution System

| Component | Function | Example | Reference |

| Substrate | Racemic mixture of a chiral intermediate | Racemic indanol derivative | wikipedia.org |

| Enzyme | Enantioselective catalyst for the resolution step | Lipase (e.g., Candida antarctica lipase B) | beilstein-journals.org |

| Racemization Catalyst | In-situ racemization of the slower-reacting enantiomer | Ruthenium complex | wikipedia.org |

| Acyl Donor | Reagent for the enzymatic acylation | Isopropyl acetate, alkyl methoxyacetates | beilstein-journals.org |

Biocatalytic and Enzymatic Approaches in Chiral Indene Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, such as transaminases and oxidoreductases, can be employed to produce enantiomerically pure amines and diols, which are valuable precursors for various indene derivatives. nih.govnih.govrwth-aachen.de

Transaminase Enzymes:

Transaminases are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov By engineering these enzymes through directed evolution, their substrate scope can be expanded to accommodate bulky ketones, leading to the production of chiral amines with high enantiomeric excess. semanticscholar.orgresearchgate.net These chiral amines can then be further functionalized to yield various indene derivatives. The use of transaminases can replace traditional methods that often require harsh conditions and expensive metal catalysts. nih.gov

Microbial Production:

Microbial fermentation is an effective method for producing chiral diols. rwth-aachen.de Whole-cell biocatalysts can be engineered to perform specific hydroxylation reactions on aromatic precursors, leading to the formation of cis-diols. researchgate.net This approach has the advantage of utilizing renewable feedstocks and operating under mild conditions.

Enzymatic Cascades:

Combining multiple enzymatic steps in a one-pot cascade reaction can significantly improve the efficiency of a synthetic route. rwth-aachen.deresearchgate.net For example, a lyase can be used to form a C-C bond, followed by a reduction step catalyzed by an oxidoreductase to generate a chiral diol. rwth-aachen.de This modular approach allows for the synthesis of all possible stereoisomers of a vicinal diol by selecting the appropriate enzymes. rwth-aachen.deresearchgate.net

Table 3: Examples of Biocatalytic Approaches for Chiral Indene Precursors

| Enzyme/Method | Transformation | Key Advantage | Reference |

| Transaminase | Ketone to chiral amine | High enantioselectivity, mild conditions | nih.gov |

| Microbial Fermentation | Aromatic to cis-diol | Use of renewable feedstocks | rwth-aachen.deresearchgate.net |

| Enzymatic Cascade | Aldehyde to chiral vicinal diol | Modular synthesis of all stereoisomers | rwth-aachen.deresearchgate.net |

Diastereospecific Reactions (e.g., Palladium-Catalyzed Bis-alkoxycarbonylation of 1H-Indene)

Diastereospecific reactions are crucial for controlling the relative stereochemistry of multiple stereocenters in a molecule. Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex molecular architectures with high diastereoselectivity. thieme-connect.commdpi.com

Palladium-catalyzed alkoxycarbonylation of olefins is a well-established method for the synthesis of esters. rsc.orgnih.gov In the context of 1H-indene, a diastereospecific bis-alkoxycarbonylation could potentially be employed to introduce two ester functionalities across the double bond, leading to a di-substituted indane with controlled stereochemistry. The choice of ligand on the palladium catalyst is critical for influencing the diastereoselectivity of the reaction. rsc.org

Furthermore, palladium-catalyzed cascade reactions can be utilized to construct the indene skeleton itself with high regioselectivity and functional group tolerance. rsc.org For instance, a cascade reaction involving o-iodostyrenes, internal alkynes, and formates can lead to the formation of indene-1-acetates. rsc.org While not directly producing a diol, such methods provide functionalized indene scaffolds that can be further elaborated to the desired this compound.

Advanced Synthetic Methodologies: Continuous-Flow Processes and Scale-up

Continuous-flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scale-up. durham.ac.ukflinders.edu.aursc.org These benefits are particularly relevant for the industrial production of fine chemicals and active pharmaceutical ingredients (APIs). flinders.edu.au

The synthesis of indole derivatives, which share a structural relationship with indenes, has been successfully demonstrated in continuous-flow systems. mdpi.com These processes often involve high-temperature and high-pressure conditions that can significantly reduce reaction times. mdpi.com Multi-step syntheses can be telescoped into a single continuous process, minimizing the need for isolation and purification of intermediates. flinders.edu.aumdpi.com

For the synthesis of this compound, a continuous-flow approach could involve several stages, such as the initial construction of the indane ring system, followed by enzymatic or chemical hydroxylation, all performed in a continuous manner. The scale-up of such a process can be achieved by either increasing the size of the reactor or by "numbering-up," which involves running multiple reactors in parallel. scielo.bralmacgroup.com This approach allows for a more seamless transition from laboratory-scale synthesis to industrial production. durham.ac.ukunimi.it

Table 4: Advantages of Continuous-Flow Synthesis

| Advantage | Description | Reference |

| Enhanced Safety | Smaller reaction volumes and better temperature control reduce risks. | scielo.br |

| Improved Efficiency | Faster reaction times and higher yields due to superior mixing and heat transfer. | unimi.it |

| Simplified Scale-up | Straightforward transition from lab to production scale. | durham.ac.ukalmacgroup.com |

| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. | flinders.edu.au |

Elucidation of Reaction Mechanisms and Pathways Involving Dihydroindene Diols

Mechanistic Investigations of 2,3-Dihydro-1H-indene-5,6-diol Formation

The formation of dihydroindene diol structures, particularly in the context of food chemistry, is often linked to the thermal treatment of phenolic compounds. nih.gov These reactions are typically non-enzymatic and proceed through a series of complex chemical transformations. nih.gov

During the thermal processing of foods rich in hydroxycinnamic acids, such as the roasting of coffee or cocoa, non-enzymatic browning reactions occur as enzymes are deactivated by the high temperatures. nih.gov Caffeic acid, a prominent hydroxycinnamic acid, serves as a key precursor in the formation of indene-type derivatives. mdpi.com The initial and driving force of this reaction cascade is the decarboxylation of caffeic acid upon heating, which yields 4-vinylcatechol. nih.gov

This transformation is a critical step leading to color formation and the generation of various oligomers. nih.gov Studies involving heating different hydroxycinnamic acids at 220°C have shown that caffeic acid and its derivatives, like 5-O-caffeoylquinic acid, exhibit significant browning potential compared to compounds like ferulic or p-coumaric acid. mdpi.com The subsequent reactions of the highly reactive 4-vinylcatechol intermediate are central to the formation of the dihydroindene scaffold. mdpi.com

The process begins with the dimerization of 4-vinylcatechol, which can react with another molecule of caffeic acid in a concerted reaction through a six-membered transition state. mdpi.com This leads to the formation of a dimer known as (E)-4,4′-(but-1-ene-1,3-diyl)bis(benzene-1,2-diol). mdpi.com This linear dimer is the direct precursor to the cyclized indene (B144670) structure. mdpi.com

Table 1: Browning Potential of Hydroxycinnamic Acid Derivatives

| Compound | Browning Intensity | Key Intermediate |

|---|---|---|

| Caffeic Acid | High | 4-Vinylcatechol |

| 5-O-caffeoylquinic acid | High | 4-Vinylcatechol |

| Hydrocaffeic Acid | Low | N/A |

| p-Coumaric Acid | Low | N/A |

| Ferulic Acid | Low | N/A |

Data compiled from studies on heat-induced reactions of hydroxycinnamic acids. mdpi.com

The transformation of the linear dimer, (E)-4,4′-(but-1-ene-1,3-diyl)bis(benzene-1,2-diol), into the dihydroindene ring system occurs via an intramolecular electrophilic aromatic substitution reaction. mdpi.comresearchgate.net This cyclization event is a key mechanistic step that creates the characteristic five-membered ring fused to the benzene (B151609) ring. mdpi.com

The reaction results in the formation of 1-(3,4-dihydroxyphenyl)-3-methyl-2,3-dihydro-1H-indene-5,6-diol, a derivative of the parent this compound structure. mdpi.comresearchgate.net This process highlights how the thermal degradation of simple phenolic acids can lead to more complex, polycyclic structures contributing to the color and properties of roasted foods. nih.gov High-resolution mass spectrometry and NMR spectroscopy have been instrumental in identifying these structures and elucidating the reaction mechanism. nih.govmdpi.com

Pathways for Oligomerization and Polymerization of Indene Derivatives

The reactivity of the intermediates formed during the non-enzymatic browning of hydroxycinnamic acids does not stop at the dimer stage. The 4-vinylcatechol intermediate can undergo further reactions to form higher-order oligomers. mdpi.com

Following the formation of the linear dimer and before the aromaticity is restored after cyclization, an additional molecule of 4-vinylcatechol can add to the structure. mdpi.comresearchgate.net This leads to the formation of a trimer, demonstrating a pathway for the polymerization of these indene precursors. mdpi.comresearchgate.net These oligomerization reactions contribute to the formation of complex, high-molecular-weight colorants, often referred to as melanoidins or melanin-like pigments, which are responsible for the brown color of roasted foods. nih.gov While the initial steps involving dimerization and trimerization are being elucidated, the full extent and mechanisms of polymerization of these specific indene derivatives are areas of ongoing research. nih.govmdpi.com

Electrophilic Addition Reactions on the Dihydroindene Scaffold

The this compound scaffold contains an electron-rich aromatic ring due to the presence of two hydroxyl groups. This makes the aromatic portion of the molecule susceptible to electrophilic addition reactions, more specifically, electrophilic aromatic substitution. In such a reaction, an electrophile attacks the pi system of the aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org

The hydroxyl groups are activating, ortho-para directing groups, meaning they increase the rate of electrophilic substitution and direct incoming electrophiles to the positions ortho and para to themselves. For the 5,6-diol, the available positions for substitution on the aromatic ring would be C4 and C7. The reaction would proceed via the formation of a carbocation intermediate, which is stabilized by the resonance of the aromatic ring. libretexts.org While specific studies on the dihydroindene diol itself are limited, the principles of electrophilic reactions on catechol-like structures are well-established.

Enzymatic Transformation Mechanisms (e.g., Oxidative Carbon-Carbon Bond Cleavage)

The diol functionality of this compound makes it a potential substrate for enzymatic transformations, particularly oxidative cleavage reactions. Dioxygenase enzymes, for instance, are known to catalyze the cleavage of aliphatic carbon-carbon bonds in various substrates. usu.edu The vicinal diol arrangement (hydroxyl groups on adjacent carbons) can be a target for specific enzymes that facilitate the cleavage of the C5-C6 bond within the aromatic ring, or potentially the C-C bonds within the five-membered ring if it were further hydroxylated.

Metal-catalyzed oxidative cleavage provides a non-enzymatic model for these transformations. For example, copper-catalyzed aerobic oxidation can promote the C–C bond cleavage of 1,2-diols. nih.gov Similarly, vanadium catalysts have shown excellent selectivity for the direct oxidative C–C bond cleavage of internal diol positions in lignin (B12514952) model compounds. mdpi.com These reactions often proceed by forming a chelate with the metal center, which facilitates the bond cleavage. mdpi.com An enzymatic mechanism would likely involve a similar principle, where the diol binds to a metal cofactor within the enzyme's active site, activating it for oxidative cleavage by molecular oxygen.

Proposed Biosynthetic Pathways of Naturally Occurring Dihydroindene Diols and Analogues

While the specific biosynthetic pathway for this compound is not extensively detailed in the literature, general principles of diol biosynthesis in microorganisms can provide a hypothetical framework. The formation of diols in nature often involves a combination of oxidative and reductive steps. nih.gov

A plausible biosynthetic route could start from a precursor derived from central metabolism, such as from the shikimate pathway which produces aromatic amino acids. An indene or indanone precursor could be synthesized first, followed by hydroxylation reactions catalyzed by hydroxylase enzymes, such as monooxygenases or dioxygenases, to install the diol functionality. nih.gov For example, a platform for biosynthesizing various diols has been proposed that utilizes a four-step cascade involving an amino acid hydroxylase, an l-amino acid deaminase, an α-keto acid decarboxylase, and an aldehyde reductase. researchgate.net Adapting such a pathway from an aromatic amino acid precursor could potentially lead to dihydroindene diol analogues in natural systems.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Caffeic acid |

| p-Coumaric acid |

| Ferulic acid |

| Hydrocaffeic acid |

| 5-O-caffeoylquinic acid |

| 4-vinylcatechol |

| (E)-4,4′-(but-1-ene-1,3-diyl)bis(benzene-1,2-diol) |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including indane derivatives. A variety of NMR experiments are employed to gain a comprehensive understanding of the molecular framework.

Application of One- and Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. researchgate.netrsc.org For instance, in a diol compound, characteristic signals for hydroxyl (-OH) and aliphatic (-CH2-) protons can be observed in the ¹H NMR spectrum, while the ¹³C NMR spectrum confirms the structure with peaks corresponding to imide and ketone carbons, as well as aromatic carbons. researchgate.net

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy) reveals correlations between J-coupled protons, helping to identify adjacent protons in the structure. emerypharma.comsdsu.edu This is particularly useful for tracing out the spin systems within the five-membered ring of the indane core.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. emerypharma.comsdsu.edumagritek.com This is a crucial step in assigning the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. emerypharma.comsdsu.edumagritek.com This technique is vital for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons), which are common in the aromatic ring of indane derivatives. emerypharma.com

Low-Temperature NMR Experiments for Conformational Analysis

The five-membered ring of the 2,3-dihydro-1H-indene core is not planar and can adopt different conformations. Low-temperature NMR experiments can "freeze out" these conformations, allowing for the study of their individual structures and their relative populations. researchgate.netmdpi.comnih.gov By recording NMR spectra at various low temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between conformers slows down. mdpi.com This provides valuable information about the energy barriers between different conformations and the preferred three-dimensional shape of the molecule in solution. researchgate.netnih.gov In some cases, low-temperature NMR is essential to even observe all the protons and carbons of a molecule if they are undergoing dynamic exchange at room temperature. researchgate.net

¹³C-NMR-Based Dereplication for Natural Products

Dereplication is the rapid identification of known compounds from natural product extracts, thereby avoiding redundant isolation and structure elucidation efforts. nih.govchemrxiv.org ¹³C-NMR-based dereplication is a powerful tool for this purpose. nih.govnih.gov This method involves comparing the experimental ¹³C NMR chemical shifts of a compound in a mixture with a database of predicted or experimental shifts of known natural products. chemrxiv.orgnih.govresearchgate.net Software tools can process ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) data to filter by carbon multiplicity (CH, CH₂, CH₃, and quaternary C), further refining the search. nih.gov While less sensitive than mass spectrometry, ¹³C-NMR has the significant advantage of being able to distinguish between stereoisomers. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is another critical analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. acs.org This high accuracy allows for the determination of the elemental formula of a molecule, as the measured mass can be matched to a unique combination of atoms. rsc.org This is a crucial step in confirming the identity of a synthesized or isolated compound like 2,3-dihydro-1H-indene-5,6-diol.

Table 1: HRMS Data for Selected Indane Derivatives

| Compound | Calculated m/z | Found m/z | Ion | Reference |

|---|---|---|---|---|

| 3-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | 178.0630 | 178.0624 | [M]⁺ | acs.org |

| 6-Fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one | 166.0430 | 166.0425 | [M]⁺ | acs.org |

| 3-Hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | 209.0808 | 209.0807 | [M+H]⁺ | acs.org |

| 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one | 184.0336 | 184.0330 | [M]⁺ | acs.org |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MSn) for Structural Fragments

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. When coupled with tandem mass spectrometry (MSn), it becomes a powerful tool for structural elucidation. nih.govresearchgate.net In an MSn experiment, a precursor ion is selected and fragmented, and the resulting product ions are analyzed. This process can be repeated multiple times (MS³, MS⁴, etc.) to build a detailed picture of the molecule's fragmentation pathways. researchgate.netlifesciencesite.com For polyphenolic compounds containing a 2,3-dihydro-1H-indene-4,6-diol moiety, a characteristic fragment with a mass of 68 Da (corresponding to C₃O₂) has been observed. nih.govresearchgate.net This type of characteristic fragmentation is invaluable for identifying specific structural motifs within a larger molecule. nih.govresearchgate.netresearchgate.net

X-ray Diffraction Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

For complex molecules with multiple stereocenters, such as derivatives of 2,3-dihydro-1H-indene, X-ray analysis is often essential. Research on related compounds has successfully employed this method. For example, the absolute configuration of Diaporindene A, which contains a 2,3-dihydro-1H-indene ring system, was unequivocally established through X-ray diffraction analysis using Cu Kα radiation. researchgate.net Similarly, the structures of other complex 2,3-dihydro-1H-indene derivatives have been confirmed by X-ray crystallography. arkat-usa.orgscirp.org The analysis not only confirms the connectivity of atoms but also establishes the relative and absolute stereochemistry of all chiral centers in the molecule. scirp.org

Table 3: Example Crystallographic Data for a 2,3-dihydro-1H-indene-diol Derivative (Data for 2-(naphthalen-2-ylmethyl)-2,3-dihydro-1H-indene-1,2-diol as a representative example) scirp.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₈O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimension (a) | 5.2177 (6) Å |

| Unit Cell Dimension (b) | 13.903 (2) Å |

| Unit Cell Dimension (c) | 21.121 (2) Å |

| Molecules per Unit Cell (Z) | 4 |

| Determined Configuration | 1S, 2S (Relative) |

Chromatographic Methods for Stereoisomer Identification (e.g., HPLC/DAD-UV)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of individual components in a mixture. aurora-universities.eu When coupled with a Diode-Array Detector (DAD or PDA), it allows for the acquisition of UV-Vis spectra for each eluting peak, providing additional information for identification.

This method is particularly effective for distinguishing between stereoisomers, such as cis- and trans-isomers of substituted indene (B144670) structures. nih.gov Isomers often exhibit different physical properties, leading to different retention times on a given HPLC column. Furthermore, their spatial arrangement can influence their electronic transitions, resulting in distinct UV absorption spectra. nih.govresearchgate.net For example, studies on related polyphenol isomers have shown that cis- and trans-configurations can be readily identified by their HPLC/DAD-UV spectra. nih.govresearchgate.net Ultra-performance liquid chromatography (UPLC), a higher-pressure and higher-resolution version of HPLC, has been used to guide the separation and isolation of different 2,3-dihydro-1H-indene isomers from natural sources. researchgate.net

Table 4: Principles of HPLC/DAD-UV for Isomer Identification | Principle | Application | | :--- | :--- | | Differential Retention Time | Stereoisomers interact differently with the stationary phase of the HPLC column, causing them to elute at different times. | Separation of cis/trans isomers or diastereomers. | | UV-Vis Spectral Analysis | The DAD captures the full UV-Vis spectrum for each peak. Differences in conjugation or chromophore orientation between isomers can lead to shifts in the absorption maximum (λₘₐₓ). | Tentative identification of cis- and trans-isomers based on characteristic spectral features. researchgate.net | | Co-chromatography | An unknown sample is spiked with a known standard. If a single, sharp peak results, it provides strong evidence of identity. | Confirmation of the identity of a separated isomer against a reference standard. |

Chiral Purity Determination Methodologies

For chiral molecules like this compound, which can exist as a pair of enantiomers, determining the chiral or optical purity is essential. This is typically expressed as enantiomeric excess (ee%).

One of the most powerful methods for this is chiral HPLC . This technique uses a stationary phase that is itself chiral. The two enantiomers of a compound form transient diastereomeric complexes with the chiral stationary phase, leading to different interaction strengths and thus different retention times, allowing for their separation and quantification. arkat-usa.org The use of specific chiral columns, such as those with Chiralcel or Chiralpak phases, is common for resolving enantiomers of indanol and related structures. arkat-usa.orgrsc.org The elution order can sometimes even be used to ascertain the absolute configuration when compared to known standards. rsc.org

Another common methodology involves chemical derivatization with a chiral derivatizing agent (CDA). In this approach, the enantiomeric mixture is reacted with a pure enantiomer of a CDA, such as Mosher's acid chloride (MTPA-Cl) or 2-methoxy-2-phenyl-2-trifluoromethylacetic acid, to form a mixture of diastereomers. researchgate.net Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard, non-chiral analytical techniques like achiral HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This method has been successfully applied to determine the optical purity of chiral indanols and indan-diols. researchgate.net

Compound Index

Table 5: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| 2,3-dihydro-1H-indene-4,6-diol |

| This compound |

| 2-(naphthalen-2-ylmethyl)-2,3-dihydro-1H-indene-1,2-diol |

| 2-methoxy-2-phenyl-2-trifluoromethylacetic acid |

| Diaporindene A |

| Mosher's acid chloride (MTPA-Cl) |

Computational Chemistry and Theoretical Modeling of Dihydroindene Diols

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Energetics and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of molecules like 2,3-dihydro-1H-indene-5,6-diol. DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases.

Research on related compounds demonstrates the utility of these methods. For instance, DFT calculations have been employed to investigate the geometry, electronic properties, and vibrational frequencies of various complex organic molecules. researchgate.netbohrium.com In studies involving diols, DFT has been used to elucidate the nature of hydrogen bonding interactions, which are critical to the structure and reactivity of these compounds. researchgate.net For example, calculations can reveal the distances and energies of hydrogen bonds formed between the diol's hydroxyl groups and other molecules, such as solvents or biological receptors. researchgate.net

The reactivity of a molecule is governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov DFT calculations are routinely used to determine these orbital energies and map the electrostatic potential (ESP) distribution, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, thereby predicting its reactive behavior. researchgate.netnih.gov

In one study, DFT calculations at the B3LYP/6-311+G(d,p) level were used to analyze the molecular geometry and vibrational wavenumbers of related heterocyclic compounds. researchgate.net Such calculations can provide theoretical spectra (e.g., IR and Raman) that aid in the interpretation of experimental data. Furthermore, time-dependent DFT (TD-DFT) can be used to calculate electronic circular dichroism (ECD) spectra, which is instrumental in determining the absolute configuration of chiral molecules, a common feature in dihydroindene derivatives. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the conformational landscape of molecules like this compound.

Conformational analysis involves identifying the stable low-energy conformations (or conformers) of a molecule and the energy barriers between them. For a molecule like this compound, the orientation of the hydroxyl groups and the puckering of the five-membered ring are key conformational variables. Molecular mechanics force fields are often used for an initial, rapid exploration of the potential energy surface.

MD simulations provide a more dynamic picture by simulating the atomic motions of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule behaves in a solution or when interacting with a biological target, such as a protein. This allows for the study of conformational changes, the stability of different conformers, and the dynamics of binding processes. In research on a complex derivative of 2,3-dihydro-1H-indene, full force field energetics were used, allowing for complete conformational flexibility in both the ligand and the receptor to determine binding profiles. nih.gov This approach provides a detailed view of how the molecule adapts its shape to fit into a binding site. nih.gov Similarly, studies on other complex natural products have used restrained conformational searches based on experimental data (e.g., from NMR) to determine the three-dimensional structure in solution. acs.org

Pharmacophore Modeling and Ligand Design for Dihydroindene Derivatives

Pharmacophore modeling is a cornerstone of rational drug design and is particularly relevant for designing new ligands based on the dihydroindene diol scaffold. beilstein-journals.org A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response.

In a notable study, a derivative of this compound was identified as a key structural backbone for a pharmacophore model aimed at designing inhibitors of Acetylcholine Esterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.netnih.gov The compound, 2-((4-benzylcyclohexyl) methyl)-2,3-dihydro-1H-indene-5,6-diol, was found to be a common feature among active molecules when compared to the known drug Donepezil. researchgate.netnih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to find other molecules that match the required features. beilstein-journals.org It also serves as a blueprint for designing new molecules (ligand design) by modifying the core scaffold with different functional groups to enhance activity, selectivity, or pharmacokinetic properties. nih.govbldpharm.com In the aforementioned study, the this compound derivative was used as a backbone to generate a library of 28 potential lead compounds by combinatorially modifying side chains. researchgate.netnih.govbldpharm.com

In Silico Prediction of Binding Efficacy and Binding Energy Calculations (e.g., Docking Calculations)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding efficacy of potential drug candidates based on the this compound scaffold.

Docking algorithms explore various possible binding poses of a ligand in the active site of a protein and score them based on their steric and energetic complementarity. researchgate.net These scoring functions estimate the binding affinity, often expressed as a binding energy. In the design of AChE inhibitors based on the this compound pharmacophore, docking calculations were performed for a series of generated compounds. researchgate.netnih.gov

The results of these calculations revealed favorable interactions, with the generated compounds showing moderate to low binding energies relative to the reference drug, Donepezil. researchgate.netnih.gov The calculations indicated that these compounds preferentially bind to an allosteric site on the AChE enzyme. researchgate.netnih.gov Among the 28 designed compounds, one, labeled F54, was identified as the most effective based on its predicted binding, total energy, and in silico toxicity assessment. researchgate.netnih.gov Such studies highlight how computational predictions can prioritize a small number of promising candidates for synthesis and experimental testing, saving considerable resources. nih.gov

| Computational Method | Key Finding | Significance | Reference |

|---|---|---|---|

| Structure Clustering & Tanimoto Similarity | Identified 2-((4-benzylcyclohexyl) methyl)-2,3-dihydro-1H-indene-5,6-diol as a common pharmacophore backbone. | Provides a core structure for designing new potential AChE inhibitors. | researchgate.netnih.gov |

| Pharmacophore Modeling | Generated a library of 28 potential lead compounds by modifying the backbone. | Enables the exploration of structure-activity relationships for ligand optimization. | nih.govbldpharm.com |

| Docking Calculations | Predicted binding modes and calculated binding energies for the 28 generated compounds. | Suggests preferential binding to the allosteric site of AChE. | researchgate.netnih.gov |

| Binding Energy Analysis | Identified compound 'F54' as the most promising candidate based on binding prediction and total energy. | Prioritizes specific compounds for future synthesis and biological evaluation. | researchgate.netresearchgate.netnih.gov |

Structure Clustering and Chemoinformatic Similarity Searches (e.g., Tanimoto Similarity)

Chemoinformatics employs computational methods to analyze large datasets of chemical compounds. Structure clustering and similarity searches are key techniques used to navigate chemical space and identify molecules with potential biological activity.

Tanimoto similarity is a popular metric for comparing the structural similarity of two molecules, typically based on their 2D fingerprints. nih.gov A Tanimoto score ranges from 0 (no similarity) to 1 (identical). In the context of dihydroindene diols, a Tanimoto similarity search was performed using the known AChE inhibitor Donepezil as the reference compound. nih.gov This search, conducted on the PubChem database, identified 42 structurally similar compounds. researchgate.net

By analyzing this cluster of similar compounds, researchers identified common structural motifs. researchgate.net This analysis revealed that the 2-((4-benzylcyclohexyl) methyl)-2,3-dihydro-1H-indene-5,6-diol structure was a common backbone among these potentially active molecules. researchgate.netnih.govresearchgate.net This chemoinformatic approach was thus instrumental in pinpointing a valuable pharmacophore that might otherwise have been overlooked, demonstrating the power of data mining in modern drug discovery. nih.gov

Thermodynamic and Kinetic Computations (e.g., Free Gibbs Energy)

Thermodynamic and kinetic computations provide quantitative insights into the feasibility and rate of chemical reactions. The Gibbs free energy (ΔG) is a central thermodynamic quantity that combines enthalpy (ΔH) and entropy (ΔS) to predict the spontaneity of a process (ΔG = ΔH - TΔS). unizin.org A negative ΔG indicates a spontaneous reaction under given conditions. libretexts.org

For a reaction at equilibrium, the standard Gibbs free energy change (ΔG°) is related to the equilibrium constant (K) by the equation ΔG° = -RT ln K, where R is the gas constant and T is the temperature in Kelvin. chemguide.co.uk This relationship allows for the calculation of equilibrium constants from thermodynamic data and vice versa. While a negative ΔG suggests a reaction is thermodynamically favorable, it provides no information about the reaction rate. savemyexams.com The rate is determined by the kinetic barrier, specifically the activation energy (the free energy of the transition state). gnauniversity.edu.in

Biochemical Interactions and Structure Activity Relationship Sar Studies of Dihydroindene Diols and Analogues

Interaction with Biological Targets and Macromolecules

Dihydroindene derivatives have been shown to interact with a range of biological targets, including enzymes, receptors, and structural proteins. These interactions are fundamental to their observed pharmacological effects.

Enzyme Inhibition Studies (e.g., Acetylcholine Esterase (AChE), Carbonic Anhydrase Isozymes)

Acetylcholine Esterase (AChE) Inhibition: The dihydroindene scaffold is a key component in the design of AChE inhibitors. Theoretical studies have identified 2-((4-benzylcyclohexyl) methyl)-2,3-dihydro-1H-indene-5,6-diol as a common backbone structure in pharmacophore models for potential AChE inhibitors. researchgate.netmdpi.com These models suggest that compounds based on this scaffold may bind preferentially to the allosteric site of AChE. researchgate.netmdpi.com The diol functionality on the indene (B144670) ring is crucial for these interactions. Further computational analyses on inhibitors like donepezil, which contains a related 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one structure, have provided detailed insights into the binding modes within the AChE active site gorge. nih.gov These studies reveal that the inhibitor, acting as a "cylindrical plug" with a significant dipole moment, fits into the active site, which is also highly dipolar. nih.gov The flexibility of both the ligand and the receptor allows for multiple binding modes, which are consistent with observed binding affinities. nih.gov

Carbonic Anhydrase (CA) Inhibition: Derivatives of dihydroindene have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes, which are involved in various physiological processes. nih.govgoogle.com Sulfonamide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-indene have shown potent inhibitory effects. Specifically, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide was identified as a powerful inhibitor of hCA I, with a Ki value of 46 µM. embopress.org Structure-activity relationship (SAR) studies on a series of 5,10-dihydroindeno[1,2-b]indole (B1207775) derivatives, which feature a dihydroindene fragment, revealed low micromolar inhibition against several CA isoforms (hCA I, hCA II, hCA IV, hCA VI, and bCA III). nih.gov For instance, these compounds exhibited Ki values in the ranges of 2.14–16.32 µM against hCA I and 0.34–2.52 µM against hCA II. nih.gov Docking studies suggest that these inhibitors bind within the active site of hCA I and II, providing a rationale for their inhibitory properties. nih.gov

Table 1: Inhibition of Carbonic Anhydrase (CA) Isozymes by Dihydroindene Analogues

| Compound/Derivative Class | Target Isozyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | hCA I | 46 µM | embopress.org |

| 5,10-dihydroindeno[1,2-b]indole derivatives | hCA I | 2.14–16.32 µM | nih.gov |

| hCA II | 0.34–2.52 µM | nih.gov |

Receptor Agonism/Antagonism (e.g., Retinoic Acid Receptor Alpha (RARα), Dopamine (B1211576) Receptors)

Retinoic Acid Receptor Alpha (RARα) Agonism: The dihydroindene skeleton has been identified as a promising framework for the development of novel Retinoic Acid Receptor Alpha (RARα) agonists. exp-oncology.com.ua A series of indene derivatives were designed and synthesized, with many exhibiting moderate binding affinity for RARα and potent antiproliferative activity. exp-oncology.com.ua Notably, the compound 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid demonstrated significant potential to induce the differentiation of NB4 cells, a human promyelocytic leukemia cell line. exp-oncology.com.ua This indicates that the indene core can effectively mimic the interactions of endogenous retinoids with the RARα ligand-binding pocket.

Dopamine Receptor Ligands: The dihydroindene (indan) structure is also found in ligands targeting dopamine receptors. For example, 5,6-Dimethoxy-2-(N-dipropyl)-aminoindan (U99194A) is a known ligand for dopamine receptors. google.com While not a diol, its 5,6-dimethoxy substitution pattern is analogous to the 5,6-diol structure, highlighting the utility of this substitution on the indene ring for dopamine receptor interaction. Dopamine receptor agonists are crucial for treating Parkinson's disease, while antagonists are used as antipsychotics. google.com The rigid structure of the dihydroindene core helps to position the functional groups correctly for effective binding to the receptor subtypes (D1, D2, D3, etc.). google.com

Interaction with Protein Targets (e.g., Tubulin Polymerization, IAP Proteins)

Tubulin Polymerization Inhibition: Several dihydroindene derivatives have been developed as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. These agents disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. In one study, an indene-based analogue was found to inhibit tubulin polymerization with an IC50 value of 11 μM. More recent research has focused on 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives, which have shown significant antiproliferative activities at low concentrations. For instance, compound 12d from this series was identified as a tubulin destabilizer, causing disorder and destruction of microtubule networks in K562 cancer cells.

Inhibitor of Apoptosis (IAP) Protein Interaction: Dihydroindene compounds have been designed to target Inhibitor of Apoptosis (IAP) proteins, which are key regulators of apoptosis and are often overexpressed in cancer cells. These compounds are believed to inhibit the binding of IAP proteins (like cIAP-1, cIAP-2, and XIAP) to caspases, thereby promoting programmed cell death. Some dihydroindene derivatives are thought to mimic the action of the endogenous IAP antagonist, SMAC/DIABLO. This interaction can lead to the autoubiquitination and subsequent degradation of cIAP-1 and cIAP-2, sensitizing cancer cells to apoptotic signals.

Elucidation of Structure-Activity Relationships (SAR) in Dihydroindene Derivatives

SAR studies are crucial for optimizing the potency and selectivity of dihydroindene-based compounds. These studies have revealed key insights into how substituent patterns and the core structure itself contribute to biological activity.

Impact of Substituent Patterns on Biological Activity

The type and position of substituents on the dihydroindene scaffold dramatically influence its interaction with biological targets.

Antiproliferative Activity: For antiproliferative dihydroindene derivatives targeting tubulin, electron-donating groups on the aromatic ring, such as methoxy (B1213986) groups, generally enhance activity. For example, a 4-hydroxy-3-methoxy substitution pattern resulted in significantly higher inhibition rates compared to electron-withdrawing nitro groups. The presence of a 4,5,6-trimethoxy pattern on the dihydroindene core is particularly important for potent activity.

RARα Agonism: In the case of RARα agonists, the presence of a carbamoylbenzoic acid moiety attached to the amino group at the 5-position of the dihydroindene ring is critical for activity. exp-oncology.com.ua

Carbonic Anhydrase Inhibition: For CA inhibitors based on the 5,10-dihydroindeno[1,2-b]indole scaffold, the presence of methoxy, hydroxyl, or halogen (F, Cl, Br) groups on the indene fragment modulates the inhibitory potency against different CA isoforms. nih.gov

Metabolic Stability and Receptor Binding: A fluorine substituent can minimize oxidative metabolism, thereby extending the therapeutic effect of a compound. A nitrile group can act as a hydrogen-bond acceptor, improving receptor binding affinity.

Table 2: Influence of Substituents on the Biological Activity of Dihydroindene Derivatives

| Biological Target | Favorable Substituents | Unfavorable/Less Active Substituents | Key Finding | Reference |

|---|---|---|---|---|

| Tubulin Polymerization | Electron-donating groups (e.g., methoxy, 4-hydroxy-3-methoxy) | Electron-withdrawing groups (e.g., nitro) | Electron-donating properties enhance antiproliferative activity. | |

| RARα Receptor | Carbamoylbenzoic acid at C5-amino position | - | This specific side chain is crucial for receptor agonism. | exp-oncology.com.ua |

| Carbonic Anhydrase | Methoxy, hydroxyl, halogen (F, Cl, Br) groups | - | Substituents on the indene ring modulate potency and selectivity. | nih.gov |

| General Receptor Binding | Fluorine, Nitrile | - | Fluorine enhances metabolic stability; nitrile improves binding affinity. |

Importance of the Dihydroindene Core in Bioactivity

The dihydroindene core itself is a critical determinant of biological activity, largely due to its rigid and defined three-dimensional structure.

Conformational Rigidity: The fused bicyclic system restricts conformational flexibility. This rigidity helps to pre-organize the pharmacophoric groups in an optimal orientation for binding to a specific biological target, which can lead to enhanced potency and selectivity.

Structural Integrity: Modifications to the dihydroindene core often lead to a significant loss of activity. For example, in a series of tubulin inhibitors, replacing the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core with derivatives containing an oxygen or a carbonyl group in the five-membered ring resulted in a dramatic decrease in antiproliferative activity. This highlights that the intact dihydroindene scaffold is essential for maintaining the compound's potent bioactivity.

Versatile Scaffold: The dihydroindene structure has proven to be a versatile and promising skeleton for developing ligands for diverse targets, from enzyme inhibitors and receptor agonists to protein-protein interaction modulators. exp-oncology.com.ua Its chemical tractability allows for the systematic exploration of substituent effects to fine-tune biological activity.

Stereochemical Influences on Biochemical Interactions

The three-dimensional arrangement of atoms, or stereochemistry, in dihydroindene diol analogues plays a critical role in their biochemical interactions and resulting biological activity. The specific orientation of the hydroxyl groups (cis vs. trans) and the absolute configuration (R/S) at the chiral centers of the molecule dictate how it fits into and interacts with the binding sites of biological targets like enzymes and receptors. rsc.org The ability to synthesize specific stereoisomers is therefore crucial for developing effective and selective therapeutic agents. rsc.orgresearchgate.net

A compelling example of stereochemical influence is seen in a difluoroindanediol analogue that acts as an inhibitor of o-succinylbenzoate-CoA synthetase (MenE), an enzyme in the bacterial menaquinone biosynthesis pathway. A stereoselective synthesis was developed to produce all four possible stereoisomers of this diol. Subsequent biochemical assays revealed that only the (1R,3S)-diastereomer was active in inhibiting MenE. researchgate.net This isomer also showed antibacterial activity comparable to that of the mixed isomers, confirming that the biological effect was attributable to this specific stereoisomer alone. researchgate.net Computational docking studies were consistent with this finding, showing a preferential fit for the (1R,3S)-isomer in the enzyme's active site. researchgate.net

The importance of stereochemistry is further underscored in the synthesis of key pharmaceutical intermediates. For instance, cis-1,3-indandiol (B66256) is a crucial precursor for producing (−)-cis-(1S,2R)-1-aminoindan-2-ol, a vital chiral component of the HIV protease inhibitor Indinavir (B1671876). The biocatalytic production of these diols often relies on enzymes like naphthalene (B1677914) dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO), which can produce enantiocomplementary diols, allowing for the targeted synthesis of the desired enantiomer. For example, different microbial strains can be used to produce specific stereoisomers of indandiols with high enantiomeric excess.

The relative orientation of the hydroxyl groups also significantly affects the molecule's properties and reactivity. The differentiation between cis- and trans-1,2-indanediol diastereomers can be achieved using mass spectrometry techniques, which rely on the distinct ways these isomers form complexes with other molecules, highlighting their unique chemical nature. academie-sciences.fr Furthermore, the reactivity of enantiopure diols, such as (1R,2S)-naphthalene cis-1,2,3,4-tetrahydrodiol, can be highly dependent on their stereoconfiguration. In reactions with sulfuryl chloride, the stereochemistry of the diol dictates the structure of the products formed, demonstrating how the spatial arrangement influences chemical transformations, which can be extrapolated to its interactions with biological molecules. rsc.org

The following table summarizes data on the stereoselective synthesis of indandiol analogues and the resulting stereochemical purity, emphasizing the feasibility of producing specific isomers for biological evaluation.

| Starting Material | Catalyst/Enzyme System | Product | Diastereomeric/Enantiomeric Purity | Reference |

| 1H-Indene | (DHQ)₂–PHAL / Osmium | cis-(1R,2S)-1,2-Indandiol | 61:39 er | rsc.org |

| Indene | Toluene Dioxygenase (TDO) | (+)-cis-(1S,2R)-Indan-1,2-diol | >98% ee | |

| Indene | Naphthalene Dioxygenase (NDO) | (−)-cis-(1R,2S)-Indan-1,2-diol | 80-95% ee | |

| Difluoro-3-hydroxy-1-indanone | Stereoselective Reduction | (1R,3S)-Difluoroindanediol | >20:1 dr | researchgate.net |

| 2-Bromoacetophenone | (S)-3,3′-Br₂-BINOL / PdCl₂(PPh₃)₂ | (1S)-2,3-dihydro-1-methyl-3-(methylene)indan-1-ol | 96:4 er | acs.org |

er = enantiomeric ratio; ee = enantiomeric excess; dr = diastereomeric ratio

Occurrence and Isolation from Natural Sources

Isolation from Fungal Endophytes (e.g., Diaporthe sp.)

Endophytic fungi, which reside within the tissues of living plants, are prolific producers of a vast array of bioactive secondary metabolites. jmb.or.kr The genus Diaporthe is particularly recognized for its capability to synthesize structurally diverse and biologically active compounds. jmb.or.krresearchgate.netsemanticscholar.org Among these are unusual derivatives of 2,3-dihydro-1H-indene.

Researchers have isolated a series of unique 2,3-dihydro-1H-indene isomers, named diaporindenes, from the mangrove endophytic fungus Diaporthe sp. SYSU-HQ3. nih.govresearchgate.net This fungus was obtained from the branches of the mangrove plant Excoecaria agallocha. researchgate.net The diaporindenes possess an unprecedented chemical framework that combines a 2,3-dihydro-1H-indene ring with a 1,4-benzodioxan moiety. nih.govresearchgate.net The isolation was guided by ultra-performance liquid chromatography high-resolution mass spectrometry, and the structures were confirmed using methods like X-ray diffraction and quantum chemical calculations. nih.gov Further investigations into deep-sea sediment-derived fungi also led to the discovery of additional 2,3-dihydro-1H-indene derivatives, diaporindenes E–I, from Phomopsis lithocarpus FS508. researchgate.net

The following table details some of the 2,3-dihydro-1H-indene analogues isolated from Diaporthe sp.

| Compound Name | Fungal Source | Key Structural Features | Reference |

| Diaporindene A | Diaporthe sp. SYSU-HQ3 | 2,3-dihydro-1H-indene ring fused with a 1,4-benzodioxan moiety. | nih.gov |

| Diaporindene B | Diaporthe sp. SYSU-HQ3 | Isomer of Diaporindene A. | nih.gov |

| Diaporindene C | Diaporthe sp. SYSU-HQ3 | Isomer of Diaporindene A. | nih.govresearchgate.net |

| Diaporindene D | Diaporthe sp. SYSU-HQ3 | Isomer of Diaporindene A. | nih.govresearchgate.net |

Formation as Products of Non-Enzymatic Browning Reactions (e.g., from Caffeic Acid Derivatives)

Non-enzymatic browning reactions are critical in the development of color and flavor in thermally processed foods. During processes like roasting, phenolic compounds such as caffeic acid can undergo significant transformations. researchgate.net The thermal treatment deactivates enzymes, allowing non-enzymatic chemical reactions to dominate. researchgate.net